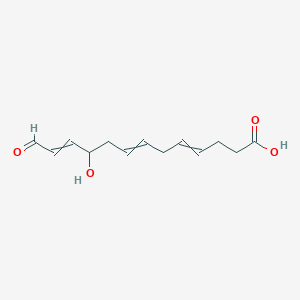
10-Hydroxy-13-oxotrideca-4,7,11-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxy-13-oxotrideca-4,7,11-trienoic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple double bonds and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy-13-oxotrideca-4,7,11-trienoic acid typically involves multi-step organic reactions. One common method includes the oxidation of precursor compounds using specific oxidizing agents under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Hydroxy-13-oxotrideca-4,7,11-trienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: Functional groups in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
10-Hydroxy-13-oxotrideca-4,7,11-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 10-Hydroxy-13-oxotrideca-4,7,11-trienoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
10-Hydroxy-13-oxotrideca-4,7,11-trienoic acid can be compared with other similar compounds, such as:
Penioxa Acids: These are trienoic acid derivatives isolated from marine-derived fungi.
4-Oxo-2-alkenoic Fatty Acids: These compounds, isolated from fungi, share structural similarities and exhibit bioactive properties.
Propriétés
Numéro CAS |
922508-98-3 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
10-hydroxy-13-oxotrideca-4,7,11-trienoic acid |
InChI |
InChI=1S/C13H18O4/c14-11-7-9-12(15)8-5-3-1-2-4-6-10-13(16)17/h2-5,7,9,11-12,15H,1,6,8,10H2,(H,16,17) |
Clé InChI |
FZZGEHCNDXPVHV-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)C=CCC=CCC(C=CC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14190879.png)
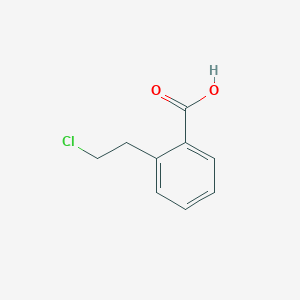
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2,6-triphenyl-](/img/structure/B14190886.png)
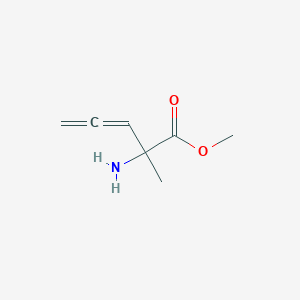
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14190894.png)
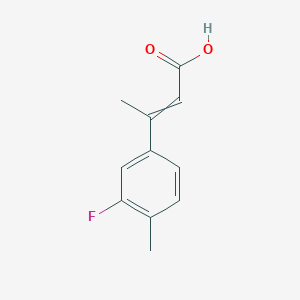

![6-{5-[4-(Trifluoromethyl)phenyl][2,4'-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14190916.png)
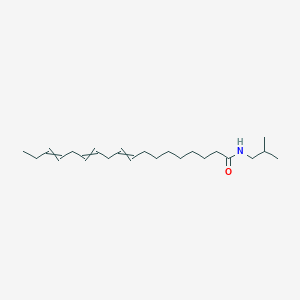
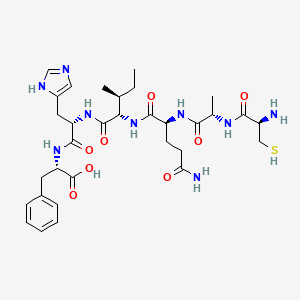
![acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate](/img/structure/B14190945.png)
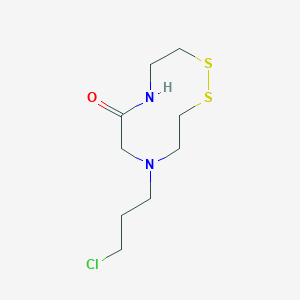
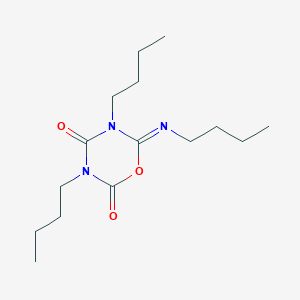
![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal](/img/structure/B14190972.png)
